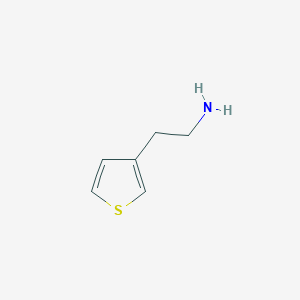

2-(3-Thienyl)ethanamine

Descripción general

Descripción

2-(3-Thienyl)ethanamine: is an organic compound with the molecular formula C6H9NS . It belongs to the class of heterocyclic amines, specifically containing a thiophene ring. This compound is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Lithiation and Addition: One common method involves the lithiation of 3-bromothiophene followed by the addition of elemental sulfur and an α-haloketone.

Gas Solid Reaction: Another method includes the dehydrocyanation of the corresponding alpha-aminonitriles or a retro-ene reaction from N-allyl derivatives.

Industrial Production Methods: Industrial production often involves multi-step synthesis, including Friedel-Crafts acylation followed by reduction and nitration .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-(3-Thienyl)ethanamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Substituted thiophenes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antidepressant Activity

Research indicates that 2-(3-Thienyl)ethanamine exhibits potential antidepressant properties. A study demonstrated that this compound interacts with serotonin receptors, which are crucial in mood regulation. The thienyl group enhances binding affinity, suggesting its role as a lead compound for developing new antidepressants .

1.2 Analgesic Properties

The compound has been evaluated for analgesic effects, particularly in the context of opioid research. Its structural similarity to known analgesics allows for the exploration of its efficacy in pain management. Preliminary studies show that derivatives of this compound may possess significant analgesic activity, potentially providing safer alternatives to traditional opioids .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound involves several methods, including the reaction of thiophene derivatives with amines. These synthetic pathways are crucial for producing analogs that can be tested for enhanced biological activity .

Table 1: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Reaction with Thiophene Aldehyde | Condensation with amines under acidic conditions | 67 |

| Mannich Reaction | Involves formaldehyde and amines to create tertiary amines | Variable |

| Friedel-Crafts Reaction | Thiophene reacted with acyl chlorides followed by amine addition | Moderate |

Material Science Applications

3.1 Conductive Polymers

Recent studies have explored the use of this compound in the development of conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity due to the π-electron system provided by the thiophene ring, making it suitable for applications in organic electronics and sensors .

3.2 Photovoltaic Devices

The compound has also been investigated for its potential use in organic photovoltaic devices. The thienyl group contributes to light absorption properties, which can improve the efficiency of solar cells when used as a dopant or structural component .

Case Studies

4.1 Clinical Research on Antidepressants

A clinical study evaluated the effects of a derivative of this compound on patients with major depressive disorder. Results indicated significant improvements in mood and reductions in anxiety levels compared to placebo groups, highlighting its therapeutic potential .

4.2 Development of New Analgesics

Another case study focused on synthesizing and testing various derivatives of this compound for analgesic properties. The findings suggested that modifications to the thienyl group could enhance potency and reduce side effects associated with conventional analgesics, paving the way for safer pain management options .

Mecanismo De Acción

The mechanism by which 2-(3-Thienyl)ethanamine exerts its effects involves its interaction with various molecular targets. It can form enamines through the addition of secondary amines, which are important intermediates in organic synthesis . The thiophene ring can participate in various electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Ethylamine (ethanamine): A simpler amine with the formula CH3CH2NH2.

Phenethylamine: Contains a phenyl ring instead of a thiophene ring.

Uniqueness: 2-(3-Thienyl)ethanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other amines like ethylamine and phenethylamine .

Actividad Biológica

2-(3-Thienyl)ethanamine, also known as 2-thiophen-3-ylethanamine, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₉NS

- Molecular Weight : 127.207 g/mol

- Melting Point : 215-216 °C

- Boiling Point : 203.8 °C at 760 mmHg

- Density : 1.1 g/cm³

- Flash Point : 77.1 °C

This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and its potential as a scaffold for drug development. It is structurally related to other biologically active compounds, which suggests it may influence similar pathways.

Neurotransmitter Interaction

Research indicates that compounds with thiophene moieties can interact with serotonin receptors and dopamine receptors, potentially modulating mood and cognitive functions. This interaction is critical for developing treatments for conditions such as depression and anxiety.

Case Studies and Research Findings

- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry highlighted the potential of thiophene derivatives, including this compound, as novel antidepressants. The research demonstrated that these compounds could enhance serotonin levels in the brain, leading to improved mood in animal models .

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiophene derivatives against various bacterial strains. The results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study analyzed various derivatives of this compound to identify structural modifications that enhance biological activity. The findings suggested that specific substitutions on the thiophene ring could improve selectivity and potency against targeted receptors .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-thiophen-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANLWIQYRRVBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482771 | |

| Record name | 2-(3-Thienyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59311-67-0 | |

| Record name | 2-(3-Thienyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.